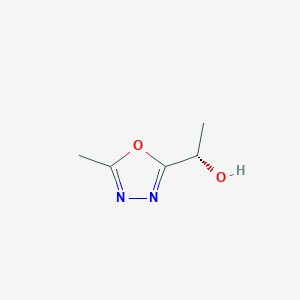
(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
“(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound that contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing two nitrogen atoms and one oxygen atom . Compounds with this type of ring are often studied due to their high biological activity and good stability .
Molecular Structure Analysis
The molecular formula of “(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is C5H8N2O2 . It contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Synthesis
- (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol and its derivatives are studied for their unique structural properties. For instance, Xu et al. (2005) examined the molecular structure of a related compound, noting specific dihedral angles and weak intermolecular hydrogen bonds (Xu et al., 2005).
Corrosion Inhibition
- Research by Ammal et al. (2018) shows that derivatives of 1,3,4-oxadiazole, such as MBIMOT, EBIMOT, and PBIMOT, have significant corrosion inhibition properties for mild steel in sulfuric acid. This indicates potential applications in protecting metals from corrosion (Ammal et al., 2018).
Antibacterial Applications
- Brahmayya et al. (2018) synthesized a derivative of 1,3,4-oxadiazole and tested its antibacterial activity, highlighting the compound's potential in combating bacterial infections (Brahmayya et al., 2018).
Physical Properties and Characterization
- Alrazzak (2018) conducted a study on the synthesis of novel 1,3,4-oxadiazole derivatives, examining their physical and chemical properties, which could be relevant for various scientific applications (Alrazzak, 2018).
Potential as mPGES-1 Inhibitors
- A study by Erensoy et al. (2020) synthesized new 1,3,4-oxadizole derivatives containing a thioether group to investigate their inhibitory activities against mPGES-1, an enzyme involved in inflammation and cancer (Erensoy et al., 2020).
Anticonvulsant Properties
- Rajak et al. (2010) explored novel semicarbazones based on 1,3,4-oxadiazoles for their anticonvulsant activities, suggesting potential applications in neurological disorders (Rajak et al., 2010).
In Silico Studies and Virtual Screening
- Research conducted by Rashdan et al. (2021) used in silico virtual screening to investigate the antiviral activity of novel 1,3,4-thiadiazole-1,2,3-triazole hybrids against COVID-19, showing the potential of such compounds in antiviral therapies (Rashdan et al., 2021).
Zukünftige Richtungen
The future research directions for “(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” could include studying its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored given the known activities of other 1,3,4-oxadiazoles .
Eigenschaften
IUPAC Name |
(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
CAS RN |
1306728-50-6 | |
| Record name | (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)










